3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid
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Overview
Description
3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid is a chemical compound known for its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid typically involves a multi-step process. One common method includes the nitration of benzo[c][1,2,5]oxadiazole followed by amination and subsequent reaction with propanoic acid. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including as a marker for certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety is known to interact with various biological molecules, leading to changes in their fluorescence properties. This interaction can be used to monitor biological processes and detect specific biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzo[c][1,2,5]oxadiazole: Similar structure but lacks the propanoic acid moiety.
7-Nitrobenzo[c][1,2,5]oxadiazole-4-amine: Similar structure but lacks the propanoic acid moiety.
Uniqueness
3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid is unique due to the presence of both the nitrobenzoxadiazole and propanoic acid moieties, which confer distinct chemical and physical properties. This combination enhances its utility in various scientific applications, particularly in fluorescence-based studies .
Properties
Molecular Formula |
C9H8N4O5 |
---|---|
Molecular Weight |
252.18 g/mol |
IUPAC Name |
3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H8N4O5/c14-7(15)3-4-10-5-1-2-6(13(16)17)9-8(5)11-18-12-9/h1-2,10H,3-4H2,(H,14,15) |
InChI Key |
MWTXZSDNHVFODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCC(=O)O |
Origin of Product |
United States |
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